molecular formula C16H25NO3S B3966881 2,6-dimethyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine

2,6-dimethyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine

Cat. No.: B3966881
M. Wt: 311.4 g/mol
InChI Key: DODJAPHNUIAUHU-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a morpholine ring substituted with dimethyl and tetramethylphenyl sulfonyl groups, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine typically involves the reaction of morpholine derivatives with sulfonyl chlorides under controlled conditions. The process may include:

    Starting Materials: Morpholine, 2,3,5,6-tetramethylphenyl sulfonyl chloride, and dimethylating agents.

    Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at temperatures ranging from 0°C to 50°C. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Catalysts: Catalysts such as triethylamine or pyridine may be employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process includes:

    Raw Material Handling: Ensuring the purity and proper storage of starting materials.

    Reaction Optimization: Fine-tuning reaction parameters such as temperature, pressure, and reaction time.

    Purification: Techniques like recrystallization, distillation, or chromatography are used to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

2,6-Dimethyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: Lacks the sulfonyl group, resulting in different chemical properties.

    4-Methylmorpholine: Has a single methyl substitution, leading to distinct reactivity.

    2,3,5,6-Tetramethylphenyl sulfonyl chloride: Used as a precursor in the synthesis of the target compound.

Uniqueness

2,6-Dimethyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine is unique due to the combination of its morpholine ring and sulfonyl group, which imparts specific chemical and biological properties not found in similar compounds.

Biological Activity

2,6-Dimethyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine is a synthetic compound with potential biological activities. This article provides a comprehensive overview of its biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H25NO3S
  • Molecular Weight : 311.44 g/mol
  • CAS Number : 315685-04-2
  • Boiling Point : Approximately 457.4 °C (predicted)
  • Density : 1.108 g/cm³ (predicted)
  • pKa : -7.31 (predicted)

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It is suggested that the sulfonyl group plays a crucial role in its interaction with biological targets.

Potential Mechanisms:

  • KEAP1-NRF2 Pathway Modulation : Similar compounds have been noted for their ability to act as KEAP1 modulators, which can influence oxidative stress responses and inflammation pathways. This mechanism is significant in the context of diseases such as diabetes and neurodegenerative disorders .
  • Anticancer Activity : Preliminary studies indicate that morpholine derivatives exhibit cytotoxic effects on various cancer cell lines. The specific interaction of this compound with cancerous cells remains to be fully elucidated but may involve apoptosis induction and cell cycle arrest .

Anticancer Activity

A study examining the cytotoxic effects of morpholine derivatives on cancer cell lines demonstrated that compounds similar to this compound exhibited micromolar activity against several cancer types including A549 (lung cancer) and HeLa (cervical cancer) cells. The findings suggest that these compounds could serve as lead candidates for further development in cancer therapeutics .

Inhibition Studies

Research has shown that certain morpholine derivatives can inhibit the secretion of virulence factors in pathogenic bacteria by targeting the type III secretion system (T3SS). Although specific data on this compound is limited, it is reasonable to hypothesize similar inhibitory effects based on structural analogies .

Data Summary Table

PropertyValue
Molecular FormulaC16H25NO3S
Molecular Weight311.44 g/mol
Boiling Point~457.4 °C
Density1.108 g/cm³
pKa-7.31
CAS Number315685-04-2

Properties

IUPAC Name

2,6-dimethyl-4-(2,3,5,6-tetramethylphenyl)sulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-10-7-11(2)15(6)16(14(10)5)21(18,19)17-8-12(3)20-13(4)9-17/h7,12-13H,8-9H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DODJAPHNUIAUHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=C(C(=CC(=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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